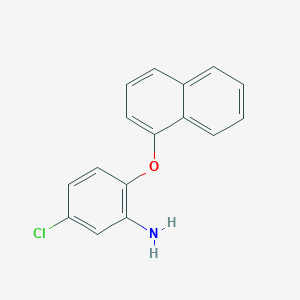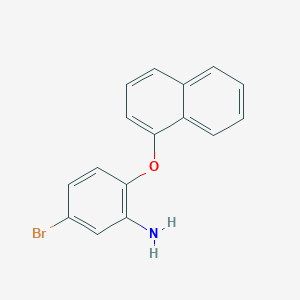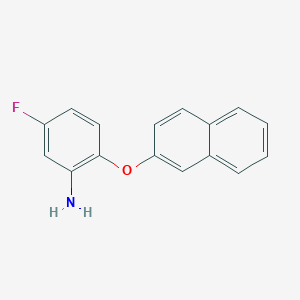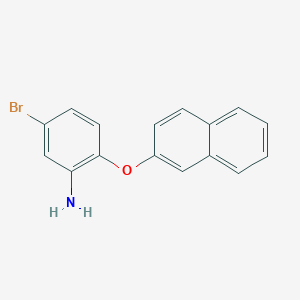
5-Bromo-2-(2-naphthyloxy)aniline
Overview
Description
5-Bromo-2-(2-naphthyloxy)aniline is a biochemical used for proteomics research . Its molecular formula is C16H12BrNO and it has a molecular weight of 314.18 .
Synthesis Analysis
The synthesis of anilines like 5-Bromo-2-(2-naphthyloxy)aniline involves various methods and applications, covering both classical and modern approaches . The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are discussed in the literature .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(2-naphthyloxy)aniline is represented by the formula C16H12BrNO . The structure includes a bromine atom (Br), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms .Scientific Research Applications
Novel Polymeric Adsorbents for Aniline Adsorption
Research involving similar compounds to 5-Bromo-2-(2-naphthyloxy)aniline, such as the use of 2-naphthol in the creation of novel hypercrosslinked polymeric adsorbents (LM-6), highlights their potential in selective adsorption processes. These adsorbents show enhanced adsorption of aniline over benzene due to hydrogen bonding, indicating their utility in separating and purifying chemical substances. The introduction of phenolic hydroxyl groups, through the post-crosslinking reaction with 2-naphthol, results in adsorbents with higher adsorption capacities, especially for aniline, due to physical and chemical interactions including hydrogen bonding (Yuan et al., 2013).
Synthesis and Characterization of Heterocyclic Compounds
Compounds structurally related to 5-Bromo-2-(2-naphthyloxy)aniline have been utilized in the synthesis and structural elucidation of complex organic molecules. For example, the use of 2-bromo-aniline as a raw material in the synthesis of 4-(1-naphthyl) phenyl boronic acid via the Suzuki coupling reaction demonstrates the versatility of brominated anilines in coupling reactions to produce industrially relevant compounds. This process underlines the importance of bromo-anilines in the synthesis of boronic acids, which are key intermediates in the creation of various pharmaceuticals and fine chemicals (Yao-bing, 2010).
Photocatalytic Applications in Organic Synthesis
The photocatalytic properties of similar bromo-substituted compounds have been explored for fluoroalkylation reactions. For instance, Ru(bpy)3Cl2 has been used as a photocatalyst for the visible-light-induced fluoroalkylation of anilines with BrCF2CF2Br, showcasing the potential of bromo-substituted anilines in the facile synthesis of tetrafluoroethyl arenes. This method presents a straightforward approach for introducing fluoroalkyl groups into aromatic compounds, opening new pathways for the synthesis of fluorinated derivatives with potential applications in medicinal chemistry and materials science (Kong et al., 2017).
Advanced Materials Development
The structural and electronic properties of bromo-substituted anilines and naphthyl derivatives have been harnessed for the development of advanced materials. For example, the synthesis of indolones via radical cyclization of N-(2-Halogenoalkanoyl)-substituted anilines demonstrates the potential of these compounds in the construction of heterocyclic systems with significant pharmaceutical and material applications. Such processes underscore the critical role of bromo-substituted compounds in facilitating innovative synthetic routes towards complex organic architectures (Nishio et al., 2005).
properties
IUPAC Name |
5-bromo-2-naphthalen-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-13-6-8-16(15(18)10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGXSLCQIVAUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-naphthyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




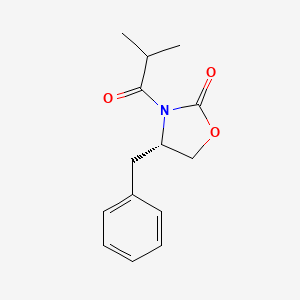

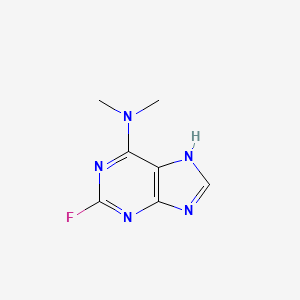
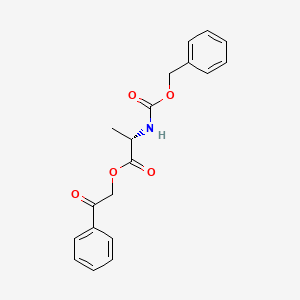
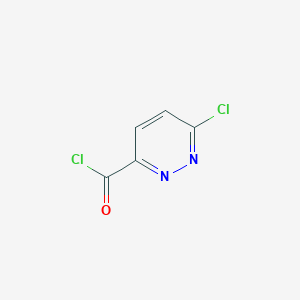
![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)


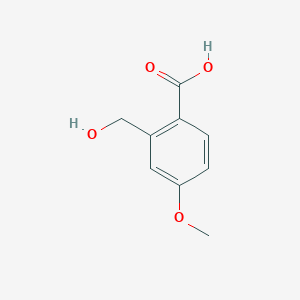
![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)
